molecular formula C18H28N2O2 B6640457 3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide

3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide

Cat. No.: B6640457
M. Wt: 304.4 g/mol
InChI Key: POGOPAHXQRKOFY-UHFFFAOYSA-N
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Description

3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

The synthesis of 3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy group: This step typically involves hydroxylation reactions using oxidizing agents.

    Attachment of the phenylhexan group: This can be done through substitution reactions where the phenylhexan group is introduced to the piperidine ring.

    Formation of the carboxamide group: This involves the reaction of the piperidine derivative with a suitable amide-forming reagent.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, including its use in drug design and development.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler compound with a similar ring structure but lacking the hydroxy, phenylhexan, and carboxamide groups.

    Piperidine-4-carboxamide: A compound with a carboxamide group at the 4-position of the piperidine ring.

    Phenylpiperidine: A compound with a phenyl group attached to the piperidine ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-N-(1-phenylhexan-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-2-7-16(12-11-15-8-4-3-5-9-15)19-18(22)20-13-6-10-17(21)14-20/h3-5,8-9,16-17,21H,2,6-7,10-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGOPAHXQRKOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC1=CC=CC=C1)NC(=O)N2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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